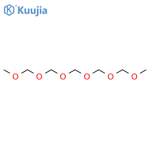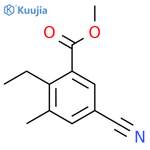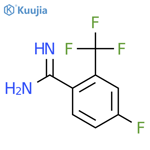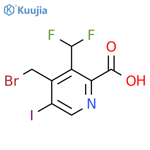Dihydroisochinoline
Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.
Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.
In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.
Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
Mellpaladine A; 6'-(Methylthio), O4'-Me | 2042647-85-6 | C26H35N5O4S3 |
 |
Cryptostyline I; (ξ)-form, 1,2-Didehydro | 721873-69-4 | C19H20NO4 |
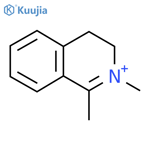 |
1,2-dimethyl-3,4-dihydroisoquinolin-2-ium | 60667-30-3 | C11H14N |
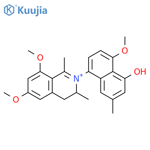 |
Ancistrocladinium A; 4'-O-De-Me | 1266338-37-7 | C25H28NO4 |
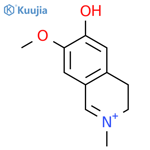 |
Isoquinolinium,3,4-dihydro-6-hydroxy-7-methoxy-2-methyl- | 107882-22-4 | C11H14NO2 |
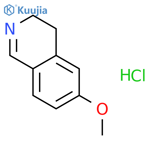 |
3,4-Dihydro-6-methoxyisoquinoline Hydrochloride | 93549-15-6 | C10H12ClNO |
 |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride | 52250-51-8 | C15H14ClN |
 |
1,4-Dimethyl-3,4-dihydroisoquinoline | 59261-37-9 | C11H13N |
 |
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate | 21271-01-2 | C15H19NO4 |
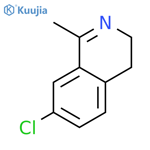 |
7-chloro-3,4-dihydro-1-methyl-Isoquinoline | 88422-95-1 | C10H10ClN |
Verwandte Literatur
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Empfohlene Lieferanten
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte

